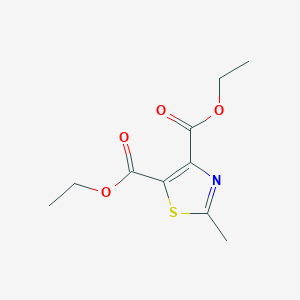
1,2-Bis(fenilfosfino)etano
Descripción general
Descripción
1,2-Bis(phenylphosphino)ethane, also known as dppe, is an organophosphorus compound with the formula (Ph2PCH2)2 (Ph = phenyl). It is a commonly used bidentate ligand in coordination chemistry . It is a white solid that is soluble in organic solvents . It is a bidendate ligand used in coordination chemistry to prepare metal complexes. It is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters. It is also used in 1,3-diene synthesis .
Synthesis Analysis
The synthesis of symmetric and unsymmetric 1,2-Bis(phenylphosphino)ethane analogues can be achieved via radical difunctionalization of ethylene, a fundamental C2 unit, with two phosphine-centered radicals . This method is guided by the computational analysis with the artificial force induced reaction (AFIR) method, a quantum chemical calculation-based automated reaction path search tool .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(phenylphosphino)ethane can be viewed using Java or Javascript . The highest occupied molecular orbitals (HOMO) and the lowest unoccupied molecular orbitals (LUMO) images of 1,2-bis(2,6-dimethylphenylphosphino)ethane have been reported .
Chemical Reactions Analysis
1,2-Bis(phenylphosphino)ethane is known to bind to many metal centers in a bidentate fashion to stabilize the corresponding metal complex via the chelation effect originating from its entropic advantage over monodentate ligands . It is often used in transition-metal-catalyzed transformations . The reduction of dppe by lithium to give PhHP(CH2)2PHPh has been reported .
Physical And Chemical Properties Analysis
1,2-Bis(phenylphosphino)ethane is a white solid that is soluble in organic solvents .
Aplicaciones Científicas De Investigación
Química de Coordinación
1,2-Bis(fenilfosfino)etano es un ligando bidentado que se utiliza en química de coordinación para preparar complejos metálicos . Esto significa que puede unirse a un átomo metálico central en dos lugares, lo que permite la creación de estructuras complejas.
Alquilación Alílica
Este compuesto está involucrado en la alquilación alílica catalizada por metales . La alquilación alílica es un proceso en el que se agrega un grupo alquilo a un carbono alílico de un sustrato. Esta reacción es importante en el campo de la síntesis orgánica.
Descarboxilación de Ésteres Alílicos
This compound también juega un papel en la descarboxilación de ésteres alílicos . La descarboxilación es una reacción química que elimina un grupo carboxilo de una molécula, liberando dióxido de carbono (CO2). Esta reacción es un paso clave en muchos procesos biológicos y aplicaciones industriales.
Síntesis de 1,3-Dieno
Este compuesto se utiliza en la síntesis de 1,3-dieno . Los dienos son hidrocarburos que contienen dos dobles enlaces. Son importantes en una variedad de reacciones químicas, incluida la polimerización y la cicloadición.
Reacciones de Cicloadición
This compound se utiliza en reacciones de cicloadición . Estas son reacciones en las que dos o más moléculas insaturadas (o partes de la misma molécula) se combinan para formar un compuesto cíclico. Las cicloadiciones son importantes en la síntesis de muchos productos naturales y farmacéuticos.
Reacciones de Carbonilación
Por último, este compuesto se utiliza en reacciones de carbonilación . La carbonilación es un proceso que introduce un grupo carbonilo en una molécula. Este es un paso clave en la producción de una amplia gama de productos químicos, incluidos los farmacéuticos y los polímeros.
Mecanismo De Acción
Target of Action
1,2-Bis(phenylphosphino)ethane, also known as dppe, is an organophosphorus compound . It is a common symmetrical bidentate ligand in coordination chemistry . The primary targets of dppe are transition metals such as palladium, nickel, and iridium . These metals are often used in various chemical reactions, and dppe serves as a ligand to form metal complexes .
Biochemical Pathways
The biochemical pathways affected by dppe are primarily those involved in various chemical reactions where dppe-metal complexes are used as homogeneous catalysts . For instance, dppe is used in metal-catalyzed allylic alkylation, decarboxylation of allylic esters, 1,3-diene synthesis, cycloaddition reactions, and carbonylation reactions .
Pharmacokinetics
It is known to be soluble in organic solvents .
Result of Action
The result of dppe’s action is the facilitation of various chemical reactions. By forming complexes with transition metals, dppe can catalyze reactions such as allylic alkylations, decarboxylation of allylic esters, and 1,3-diene synthesis . The specific molecular and cellular effects would depend on the particular reaction being catalyzed.
Action Environment
The action, efficacy, and stability of dppe can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the formation of dppe-metal complexes and the subsequent catalysis of reactions . Furthermore, dppe is air-sensitive, indicating that its stability and reactivity can be affected by exposure to air .
Safety and Hazards
1,2-Bis(phenylphosphino)ethane may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Direcciones Futuras
The future directions of 1,2-Bis(phenylphosphino)ethane research could involve the synthesis of both symmetric and unsymmetric DPPEs via radical difunctionalization of ethylene, a fundamental C2 unit, with two phosphine-centered radicals . The obtained unsymmetric DPPE ligands can coordinate to several transition-metal salts to form the corresponding complexes, one of which exhibits distinctly different characteristics than the corresponding symmetric DPPE–metal complex .
Propiedades
IUPAC Name |
phenyl(2-phenylphosphanylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16P2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSERPGINMTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)PCCPC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172276 | |
| Record name | Ethylenebis(phenylphosphine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18899-64-4 | |
| Record name | 1,2-Bis(phenylphosphino)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18899-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenebis(phenylphosphine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018899644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenebis(phenylphosphine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis[phenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)




![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)





